molecular formula C6H12O5 B12106462 (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol

Cat. No.: B12106462
M. Wt: 164.16 g/mol
InChI Key: HDEMQQHXNOJATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol is a carbohydrate derivative belonging to the class of organic compounds known as oxanes, which are six-membered rings containing oxygen . This compound serves as a valuable intermediate and building block in organic synthesis and carbohydrate research. Its structure, featuring a hydroxymethyl group and multiple hydroxyl groups, makes it a candidate for studying glycosylation reactions, enzyme-substrate interactions, and the synthesis of more complex oligosaccharides . Researchers may utilize this compound in the exploration of metabolic pathways or as a standard in analytical chemistry for method development. As with similar sugar-like molecules, its properties are defined by its specific stereochemistry, which dictates its three-dimensional shape and biological activity . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMQQHXNOJATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C(C1O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol , chemically identified as 4-Deoxy-L-xylo-hexopyranose (often referred to as 4-Deoxy-L-glucose or 4-Deoxy-L-galactose).[1][2]

Structural Analysis, Synthesis, and Pharmacological Utility

Subject: (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol Class: Rare Deoxy Sugars / Monosaccharide Mimetics[1][2]

Structural Identification & Stereochemistry[1]

The IUPAC designation (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol describes a specific deoxy-hexose in its pyranose (six-membered ring) form.[1][2] Unlike common nutritional sugars (D-glucose, D-galactose), this molecule exhibits two critical structural deviations: C4-deoxygenation and L-configuration .[1][2]

Decoding the Nomenclature

To understand the chemical behavior, we must map the IUPAC heterocycle numbering to standard carbohydrate numbering:

IUPAC Heterocycle PositionSubstituentStereochemistryCarbohydrate EquivalentNotes
1 Oxygen (O)-Ring OxygenEther linkage
2 -OH(Anomeric)*C1 (Anomeric)Hemiacetal center; exists as

mixture in solution.[1][2]
3 -OH3R C2 Defines xylo configuration relative to C3.
4 -OH4S C3 Defines xylo configuration relative to C2.
5 -H, -H-C4 Deoxy position (Methylene).
6 -CH₂OH6S C5 Determines L-series configuration.[1][2]

*Note: The IUPAC name provided does not specify the stereochemistry at position 2 (anomeric), implying the compound exists in equilibrium or the description refers to the generic reducing sugar.[1][2]

Stereochemical Significance (The "L" Designation)

The (6S) configuration at the hydroxymethyl attachment point is the definitive marker for the L-sugar series in this 4-deoxy context.[1][2]

  • D-Glucose/Galactose: The C5 center typically exhibits R configuration.[1][2][3]

  • L-Glucose/Galactose: The C5 center exhibits S configuration.[1][2]

  • Identity Convergence: In standard hexoses, Glucose and Galactose differ only at C4 (epimers).[1][2] Since C4 is deoxygenated (methylene group) in this molecule, the distinction between "gluco" and "galacto" vanishes.[1][2] The resulting structure is systematically 4-deoxy-L-xylo-hexopyranose .[1][2]

3D Conformation (DOT Visualization)

The molecule likely adopts a


 chair conformation  to minimize steric strain, placing the bulky hydroxymethyl group in an equatorial position (typical for L-sugars in this chair form).[1][2]

Structure Name (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol (4-Deoxy-L-xylo-hexopyranose) C1 C1 (Anomeric) Reactive Center Name->C1 Pos 2 C2 C2 (OH) (R)-Config Name->C2 Pos 3 C3 C3 (OH) (S)-Config Name->C3 Pos 4 C4 C4 (CH₂) Deoxygenated Name->C4 Pos 5 C5 C5 (CH₂OH) (S)-Config (L-Series) Name->C5 Pos 6 C1->C2 Vicinal Diol C2->C3 Trans-Diequatorial (Predicted) C3->C4 Adjacent Methylene C4->C5 Ring Closure

Figure 1: Structural decomposition of the 4-deoxy-L-hexose scaffold mapping IUPAC numbering to functional carbohydrate centers.[1][2]

Chemical Properties & Reactivity[1][2][4]

Stability and Deoxygenation Effects

The absence of the hydroxyl group at C4 imparts unique stability and solubility profiles compared to the parent hexoses:

  • Resistance to

    
    -Elimination:  Unlike standard sugars which can undergo degradation under strong basic conditions, the C4-methylene group prevents certain elimination pathways (e.g., retro-aldol type mechanisms that require C4-OH).[1][2]
    
  • Lipophilicity: The 4-deoxy modification slightly increases the lipophilicity (

    
    ) of the molecule, potentially enhancing passive membrane permeability—a critical factor for drug design.[1][2]
    
Anomeric Reactivity

The C1-OH (Pos 2) remains a hemiacetal.[1][2] It is capable of:

  • Mutarotation: Interconversion between

    
     and 
    
    
    
    anomers in aqueous solution.[1][2]
  • Glycosylation: Acting as a glycosyl donor or acceptor.[1][2] The lack of C4-OH removes a competing nucleophile, simplifying selective protection strategies during oligosaccharide synthesis.[1][2]

Biological Significance & Applications[1][4][5][6][7][8][9][10]

This specific isomer (L-series, 4-deoxy) is a "Rare Sugar" building block with high value in medicinal chemistry.[1][2]

Antibiotic Potentiation

Many macrolide and anthracycline antibiotics rely on deoxy-L-sugars (e.g., L-daunosamine, L-cladinose) for their binding affinity to the bacterial ribosome or DNA.[1][2]

  • Mechanism: The hydrophobic patch created by the deoxy region (C4-CH₂) often docks into hydrophobic pockets within the target protein, increasing binding energy (entropy-driven).[1][2]

  • Application: 4-Deoxy-L-hexose is used as a scaffold to synthesize novel glycosylated antibiotics with improved resistance profiles.[1][2]

Glycosidase Inhibition

Deoxy sugars often act as competitive inhibitors or non-hydrolyzable substrate mimics.[1][2]

  • Substrate Mimicry: It mimics L-fucose or L-rhamnose (common bacterial/plant sugars) but lacks the C4-OH required for hydrogen bonding in the enzyme active site.[1][2] This can stall the enzymatic turnover.[1][2]

Synthesis Protocol (De Novo Strategy)

Synthesizing L-sugars is challenging due to the scarcity of L-starting materials.[1][2] A robust self-validating protocol involves the Achmatowicz Rearrangement or modification of L-Arabinose .[1][2] Below is a protocol for conversion from a commercially available precursor.

Protocol: Synthesis from L-Arabinose (Chain Extension)[1][2]

Objective: Synthesize 4-deoxy-L-hexose via C-glycosylation and deoxygenation.

Reagents:

  • L-Arabinose[1][2]

  • 1,3-Propanedithiol[1][2]

  • Raney Nickel[1][2]

  • Wittig Reagent (Methoxymethylenetriphenylphosphine)[1][2]

Workflow Diagram:

Synthesis cluster_check Validation Checkpoints Start Start: L-Arabinose Step1 1. Protection (Acetonide formation) Start->Step1 Step2 2. Wittig Homologation (C5 -> C6 Extension) Step1->Step2 Step3 3. Barton-McCombie Deoxygenation at C4 Step2->Step3 Step4 4. Deprotection & Cyclization Step3->Step4 Check1 NMR: Disappearance of C4-H signal Appearance of CH2 multiplet Step3->Check1 End Product: 4-Deoxy-L-xylo-hexopyranose Step4->End

Figure 2: Synthetic route highlighting the critical deoxygenation step.

Step-by-Step Methodology:

  • Protection: Protect L-Arabinose at C2/C3 using isopropylidene (acetonide) to lock the configuration.

  • Homologation: Extend the carbon chain from C5 to C6 using a Wittig reaction to install the hydroxymethyl precursor.[1][2]

  • Radical Deoxygenation (Critical Step):

    • Selectively functionalize the C4-OH as a xanthate or thiocarbonyl imidazolide.[1][2]

    • Treat with tributyltin hydride (

      
      ) and AIBN (radical initiator) in refluxing toluene (Barton-McCombie reaction).[1][2]
      
    • Validation: Monitor by TLC.[1][2] The product should be less polar than the starting alcohol.[1][2]

  • Final Deprotection: Acidic hydrolysis (e.g., TFA/Water) removes the acetonide and cyclizes the sugar to the pyranose form.[1][2]

Experimental Characterization Data

To confirm the identity of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol, compare experimental data against these calculated standards.

Nuclear Magnetic Resonance (NMR)

The diagnostic feature is the C4 methylene signal.[1][2]

NucleusPositionChemical Shift (

ppm)
MultiplicityInterpretation
¹H H-4a, H-4b1.40 - 1.90Multiplet (dt)Diagnostic: Upfield shift indicating CH₂ (Deoxy).[1][2]
¹H H-1 (Anomeric)4.50 - 5.20DoubletChemical shift depends on

ratio.[1][2]
¹³C C-4~30.0 - 35.0CH₂Significantly upfield from standard sugar CH-OH (~70 ppm).[1][2]
¹³C C-6~62.0CH₂Typical primary alcohol.[1][2]
Mass Spectrometry (HRMS)
  • Formula:

    
    
    
  • Calculated Mass (M+Na)+: 187.0582 Da[1][2]

  • Fragmentation Pattern: Loss of water (

    
    ) and hydroxymethyl fragments are common.[1][2] Look for the preservation of the deoxy-ring fragment.[1][2]
    

References

  • Kirschning, A., et al. (2007).[1][2] Chemical Synthesis of Deoxy Sugars.[1][2][4] Topics in Current Chemistry. [1][2]

  • PubChem. (n.d.).[1][2][5][6][7][8] Compound Summary: 4-Deoxy-D-glucose (Enantiomer Reference).[1][2] National Library of Medicine.[1][2]

  • Hou, D., & Lowary, T. L. (2009).[1][2] Recent advances in the synthesis of 2-deoxy-glycosides.[1][2] Carbohydrate Research.[1][2]

  • Barton, D. H. R., & McCombie, S. W. (1975).[1][2] A new method for the deoxygenation of secondary alcohols.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2]

  • Ritter, T. K., & Wong, C. H. (2001).[1][2] Carbohydrate-based antibiotics: a new approach to tackling drug resistance.[1][2] Angewandte Chemie International Edition.[1][2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Deoxy-D-glucose via Regioselective Deoxygenation of D-Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Deoxy-D-glucose (4-DG) is a critical glucose antimetabolite and a structural probe used to investigate the active sites of hexokinases, glucose transporters (GLUTs), and glycosyltransferases. Unlike 2-deoxy-D-glucose, which is readily available, the synthesis of 4-DG is complicated by the low reactivity of the C4 hydroxyl group in the gluco-configuration.

This application note details a high-fidelity protocol for synthesizing 4-Deoxy-D-glucose starting from Methyl


-D-galactopyranoside . This route exploits the unique steric properties of the axial C4 hydroxyl group in galactose to achieve high regioselectivity without the need for complex blocking group manipulations required in glucose-based routes.
Key Advantages of this Protocol
  • Stereochemical Leverage: Utilizes the lower reactivity of the axial C4-OH in galactose to achieve selective protection of C2, C3, and C6.

  • Chiral Convergence: Deoxygenation of C4 destroys the stereocenter; therefore, 4-deoxy-galactose and 4-deoxy-glucose are the same molecule. Starting with galactose is a strategic "shortcut" to a glucose derivative.

  • Green Chemistry Option: Includes protocols for both traditional Tin-hydride reduction and the modern, non-toxic Tris(trimethylsilyl)silane (TTMSS) alternative.

Strategic Analysis: The "Galactose Shortcut"

The primary challenge in synthesizing 4-deoxy-D-glucose is differentiating the C4 hydroxyl group from C2 and C3. In D-glucose, all secondary hydroxyls are equatorial, making selective discrimination difficult.

However, in D-galactose , the C4 hydroxyl is axial .[1] This steric distinction allows for:

  • Kinetic Differentiation: The equatorial OH groups (C2, C3) and the primary OH (C6) react significantly faster with bulky acylating agents (e.g., Benzoyl chloride) than the axial C4-OH.

  • Direct Access: This yields a 2,3,6-protected intermediate with a free C4-OH ready for radical activation, bypassing the need for protection/deprotection loops.

Workflow Visualization

The following diagram illustrates the logic flow and chemical pathway.

G Start Methyl α-D-Galactopyranoside Step1 Selective Benzoylation (Kinetic Control) Start->Step1 BzCl, Py, -40°C Inter1 Methyl 2,3,6-tri-O-benzoyl- α-D-galactopyranoside (Free C4-OH) Step1->Inter1 Step2 Barton-McCombie Activation Inter1->Step2 TCDI Inter2 C4-O-Thiocarbonyl Derivative Step2->Inter2 Step3 Radical Reduction (Bu3SnH or TTMSS) Inter2->Step3 Radical Source Product_Protected Methyl 4-Deoxy-2,3,6-tri-O-benzoyl- α-D-xylo-hexopyranoside Step3->Product_Protected H-Atom Transfer Step4 Zemplén Deprotection & Hydrolysis Product_Protected->Step4 NaOMe/MeOH Final 4-Deoxy-D-glucose Step4->Final

Caption: Figure 1. Strategic pathway exploiting the axial C4-OH of galactose to synthesize 4-deoxy-glucose.

Detailed Experimental Protocols

Phase 1: Regioselective Protection

Objective: Synthesize Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside. Mechanism: Kinetic control. The equatorial hydroxyls are acylated preferentially at low temperatures.

Materials:

  • Methyl

    
    -D-galactopyranoside (10 mmol)
    
  • Benzoyl Chloride (BzCl) (3.1 - 3.2 equivalents)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve Methyl

    
    -D-galactopyranoside (1.94 g, 10 mmol) in anhydrous pyridine (20 mL) and DCM (20 mL) in a flame-dried round-bottom flask under Argon.
    
  • Cooling: Cool the solution to -45°C using an acetonitrile/dry ice bath. Critical: Temperature control is essential for selectivity.

  • Addition: Add Benzoyl Chloride (3.6 mL, ~31 mmol) dropwise over 30 minutes. Do not rush this step.

  • Reaction: Stir at -45°C for 2 hours, then allow the mixture to slowly warm to -10°C over 4 hours.

  • Quench: Add MeOH (2 mL) to quench excess BzCl. Dilute with DCM (100 mL).

  • Workup: Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1 to 2:1). The major product is the 2,3,6-tribenzoate.

    • Yield Target: 65-75%.

    • QC Check: 1H NMR should show a downfield shift for H2, H3, H6, but H4 should remain upfield (~4.2-4.4 ppm).

Phase 2: Barton-McCombie Deoxygenation

Objective: Replace the C4-OH with Hydrogen via a radical mechanism.[2]

Step 2A: Activation (Thiocarbonyl Formation)

Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI).

  • Dissolve the tribenzoate from Phase 1 (5 mmol) in anhydrous 1,2-dichloroethane (DCE) or Toluene (25 mL).

  • Add TCDI (1.5 eq) and DMAP (0.1 eq).

  • Reflux (80-90°C) for 3-6 hours until TLC shows complete conversion of the starting alcohol to a less polar spot (bright yellow on silica).

  • Concentrate and filter through a short silica plug to remove imidazole byproducts.

Step 2B: Radical Reduction

Choice of Reagent:

  • Method A (Classic): Tributyltin Hydride (Bu₃SnH).[3] Robust, but toxic.

  • Method B (Modern/Green): Tris(trimethylsilyl)silane (TTMSS). Non-toxic, easier purification.

Protocol (Method B - Recommended):

  • Dissolve the thiocarbonyl intermediate (4 mmol) in degassed Toluene (40 mL).

  • Add TTMSS (1.5 eq) and AIBN (0.2 eq).

  • Degassing: Bubble Argon through the solution for 15 minutes. Oxygen inhibits radical chains.

  • Initiation: Heat to 85°C (oil bath).

  • Reaction: Monitor by TLC. The reaction is usually complete within 1-2 hours.

  • Workup: Cool and concentrate.

  • Purification: Flash chromatography. The silyl byproducts are easily separated from the sugar.

    • Product: Methyl 4-deoxy-2,3,6-tri-O-benzoyl-α-D-xylo-hexopyranoside.

    • Note: At this stage, the molecule is chemically a glucose derivative (xylo-configuration).

Phase 3: Global Deprotection

Objective: Remove benzoyl groups and the methyl glycoside (optional).

  • De-benzoylation: Dissolve the protected sugar in dry MeOH. Add a catalytic amount of NaOMe (pH ~9-10). Stir at RT for 2 hours (Zemplén transesterification).

  • Neutralization: Add Amberlite IR-120 (H+) resin until neutral. Filter and concentrate.

  • Hydrolysis (If free sugar is required): Dissolve in 1M HCl and heat at 60°C for 2 hours to hydrolyze the methyl glycoside.

  • Final Purification: Lyophilize. If high purity is needed, use C18 prep-HPLC or ion-exchange chromatography.

Analytical Data Summary

The following table summarizes the expected NMR shifts distinguishing the starting material from the 4-deoxy product.

PositionMethyl

-D-Galactopyranoside
4-Deoxy-D-Glucose (Product)Diagnostic Feature
H-1 (Anomeric) ~4.8 ppm (d, J=3.8 Hz)~5.2 ppm (d)Anomeric configuration retained.
H-4 ~3.9 ppm (Multiplet)~1.4 - 2.0 ppm Key Indicator: Appearance of multiplet

signals (H4a, H4b).
C-4 (13C NMR) ~70 ppm~30 - 34 ppm Massive upfield shift due to deoxygenation.
Coupling (J)

small (ax-eq)

large (ax-ax)
Confirmation of chair conformation.

Troubleshooting & Scientist-to-Scientist Notes

Controlling the Benzoylation
  • Issue: Over-benzoylation (tetrabenzoate formed).

  • Solution: Strictly maintain the temperature at -45°C during addition. If over-benzoylation occurs, the C4-benzoate is harder to hydrolyze than the others, so it is better to restart or separate carefully.

  • Alternative: If selectivity is poor, use the 4,6-O-benzylidene protection on methyl

    
    -D-glucopyranoside, benzylate C2/C3, then perform the Hanessian-Hullar reaction (NBS) to open the ring. This is longer but highly reliable.
    
Radical Reaction Failure
  • Issue: Reaction stalls or yields are low.

  • Cause: Oxygen contamination.

  • Fix: Radical reactions are strictly anaerobic. Use the "Freeze-Pump-Thaw" method for degassing toluene if bubbling Argon is insufficient. Add AIBN in portions (0.1 eq at start, 0.1 eq after 1 hour).

Tin Removal (If using Method A)
  • Safety: If you must use Bu₃SnH, remove tin residues by washing the organic layer with 10% KF solution (forms insoluble polymeric tin fluorides) or using KF-silica during chromatography.

References

  • Barton, D. H. R., & McCombie, S. W. (1975).[2][3] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574–1585. Link

  • Chatgilialoglu, C. (1992). Organosilanes as radical-based reducing agents in synthesis. Accounts of Chemical Research, 25(4), 188–194. Link

  • Reist, E. J., et al. (1965). Potential Anticancer Agents. Synthesis of 4-Deoxy-D-glucose. Journal of Organic Chemistry, 30(7), 2312–2317. Link

  • Hanessian, S. (1966). Preparative Carbohydrate Chemistry: The Hanessian-Hullar Reaction. Carbohydrate Research, 2(1), 86-88. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl alpha-D-galactopyranoside.[1][4][5] Link

Sources

Application Note: 4-Deoxy-D-glucose as a Non-Metabolizable SGLT Probe

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for using 4-Deoxy-D-glucose (4-DG) as a probe for Sodium-Glucose Linked Transporter (SGLT) activity.

Introduction & Mechanistic Rationale

The selection of a glucose analog for transport studies dictates the specific biological event you are measuring. While 2-Deoxy-D-glucose (2-DG) is the industry standard for total glucose uptake (transport + phosphorylation), it is imperfect for isolating SGLT kinetics because it is a substrate for both SGLT and GLUT transporters and is trapped by Hexokinase.

4-Deoxy-D-glucose (4-DG) offers a distinct mechanistic advantage for specific kinetic modeling:

  • SGLT & GLUT Substrate: 4-DG is transported by both active SGLT symporters (concentrative) and passive GLUT uniporters (facilitative).

  • Metabolic Null: Crucially, 4-DG is not a substrate for Hexokinase (or has negligible affinity). It is not phosphorylated to 4-DG-6-Phosphate.

  • Steady-State Accumulation: Unlike 2-DG, which accumulates indefinitely until substrate depletion (sink condition), 4-DG reaches a steady state where the rate of active influx (SGLT) equals the rate of passive efflux (GLUT "leak").

Why use 4-DG? Researchers use 4-DG to measure the concentrative capacity of SGLT (the gradient it can maintain) without the confounding variable of intracellular metabolism. It allows for the mathematical modeling of "Pump-Leak" kinetics, distinguishing it from


-Methyl-D-glucopyranoside (AMG) , which is SGLT-specific but often has lower affinity than native glucose.
Comparison of Glucose Probes
ProbeSGLT TransportGLUT TransportHexokinase SubstratePrimary Readout
D-Glucose YesYesYesTotal Utilization (Metabolized)
2-Deoxy-D-glucose (2-DG) Yes (Low affinity)High Yes (Trapped)Glucose Uptake Rate (Kinetic)
3-O-Methyl-D-glucose (3-OMG) YesYesNoEquilibrium Volume / Transport

-Methyl-D-glucoside (AMG)
Yes (Specific) NoNoSGLT Specific Accumulation
4-Deoxy-D-glucose (4-DG) Yes YesNo Pump-Leak Steady State

Mechanistic Visualization

The following diagram illustrates the differential handling of 4-DG compared to native glucose, highlighting the "Pump-Leak" cycle that must be controlled in this protocol.

G cluster_legend Key Dynamics Extracellular Extracellular Space [High Na+] SGLT SGLT1/2 (Active Influx) Extracellular->SGLT 4-DG (Substrate) Extracellular->SGLT Na+ Intracellular Intracellular Space [Low Na+] GLUT GLUT (Passive Efflux/Influx) Intracellular->GLUT 4-DG (Leak) HK Hexokinase (Metabolism) Intracellular->HK 4-DG (NO REACTION) SGLT->Intracellular Accumulation SGLT->Intracellular Na+ GLUT->Extracellular Efflux Legend1 4-DG accumulates until Influx (SGLT) = Efflux (GLUT)

Caption: 4-DG is actively pumped by SGLT but leaks out via GLUT. Unlike Glucose, it is not trapped by Hexokinase.

Experimental Protocol: 4-DG Uptake Assay

Objective: To quantify SGLT-mediated transport activity by measuring the intracellular accumulation of radiolabeled [³H]-4-Deoxy-D-glucose.

Prerequisites:

  • Cell Model: Adherent cells expressing SGLT (e.g., HEK-293 stable lines, Caco-2, or primary renal proximal tubule cells).

  • Detection: Liquid Scintillation Counter.

  • Safety: Appropriate radiation safety protocols for Tritium [³H] or Carbon-14 [¹⁴C].

A. Reagent Preparation
  • Transport Buffer (Na+ Krebs-Ringer HEPES - KRH):

    • 137 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES (pH 7.4).

    • Critical: This provides the Na⁺ gradient required for SGLT function.

  • Na+-Free Control Buffer (Choline-KRH):

    • Replace 137 mM NaCl with 137 mM Choline Chloride (or N-methyl-D-glucamine).

    • Purpose: Defines Na⁺-independent transport (GLUT-mediated background).

  • Stop Solution:

    • Ice-cold KRH containing 100 µM Phlorizin .

    • Purpose: Phlorizin is a potent, rapid SGLT inhibitor.[1] It "locks" the transporters instantly to prevent efflux during washing.

  • Isotope Tracer:

    • [³H]-4-Deoxy-D-glucose (Specific Activity ~ 1-10 Ci/mmol).

    • Note: If [³H]-4-DG is unavailable, [¹⁴C]-4-DG can be used. If neither is available commercially, custom synthesis or using 4-DG as a cold competitor against [¹⁴C]-AMG is the alternative (see Section 5).

B. Assay Workflow

Step 1: Cell Preparation

  • Seed cells in 24-well plates (approx. 1-2 × 10⁵ cells/well).

  • Culture until 100% confluent (SGLT expression often peaks at confluence/differentiation).

Step 2: Equilibration & Washing

  • Remove culture medium.

  • Wash cells 2x with 500 µL of warm (37°C) Na+-Free Buffer .

  • Why: Removes residual glucose (competitor) and ensures the only Na+ available comes from the reaction buffer.

Step 3: The Transport Reaction (Timed)

  • Prepare Reaction Mix :

    • Buffer: Na+-KRH (for Total Uptake) OR Choline-KRH (for Passive/GLUT Uptake).

    • Substrate: 100 µM Cold 4-Deoxy-D-glucose (Saturating condition) or 10 µM (Trace condition).

    • Tracer: 0.5 µCi/mL [³H]-4-DG.

  • Add 250 µL of Reaction Mix to each well.

  • Incubate at 37°C for 10 to 30 minutes .

    • Optimization Note: Because 4-DG is not trapped, it reaches equilibrium faster than 2-DG. Perform a time-course (1, 5, 10, 30, 60 min) first. For "Initial Rate" kinetics, use 1-5 mins. For "Steady State Accumulation," use 30-60 mins.

Step 4: Termination

  • Aspirate Reaction Mix rapidly.

  • Immediately add 1 mL Ice-Cold Stop Solution (containing Phlorizin).

  • Wash 3x with Ice-Cold Stop Solution.

    • Critical: Perform washes within 10-15 seconds total to minimize passive efflux (leak) of the non-metabolized probe.

Step 5: Lysis & Counting

  • Add 250 µL 0.1 N NaOH / 1% SDS to each well. Shake for 30 mins to lyse.

  • Transfer lysate to scintillation vials.

  • Add 4 mL Scintillation Cocktail.

  • Count CPM (Counts Per Minute).

  • Protein Normalization: Save 20 µL of lysate for BCA protein assay.

Data Analysis & Interpretation

Since 4-DG is transported by both SGLT and GLUT, you must mathematically isolate the SGLT component.

Calculations:

  • Total Uptake (Na+): Activity in Na+-KRH.

  • Passive Uptake (Na+-Free): Activity in Choline-KRH.

  • Specific SGLT Transport:

    
    
    

Validation Criteria:

  • Phlorizin Sensitivity: The SGLT Uptake component should be >95% inhibited by adding 100 µM Phlorizin to the Na+-KRH reaction mix.

  • Concentration Ratio: Calculate the Intracellular/Extracellular ratio.

    • If Ratio > 1.0: Active Transport occurred (SGLT).

    • If Ratio ≤ 1.0: Only Passive Transport occurred (GLUT).

Alternative: Cold Competition Assay

If radiolabeled 4-DG is not available, use Cold 4-DG to compete against a standard SGLT tracer like [¹⁴C]-


-Methyl-D-glucopyranoside (AMG) .
  • Tracer: Use [¹⁴C]-AMG (SGLT specific).

  • Competitor: Add increasing concentrations of non-radioactive 4-DG (0, 0.1, 1, 10, 100 mM).

  • Result: 4-DG will inhibit AMG uptake.

  • Analysis: Plot % Inhibition vs. [4-DG]. Calculate the Ki (Inhibition Constant) to determine the affinity of SGLT for 4-DG.

Troubleshooting & Pitfalls

IssueCauseSolution
Low Signal / No Accumulation Rapid efflux via GLUT (The "Leak").Use Phloretin (100 µM) in the reaction buffer to block GLUTs. This traps 4-DG inside by closing the "exit door."
High Background in Na-Free High GLUT expression.Subtract the Choline-buffer control rigorously. Ensure washes are ice-cold and contain Phlorizin.
Signal decreases over time Trans-inhibition.4-DG is not metabolized; high intracellular concentrations might trans-inhibit the transporter. Use shorter incubation times (initial rate).

References

  • Wright, E. M., Loo, D. D., & Hirayama, B. A. (2011). Biology of human sodium glucose transporters. Physiological Reviews, 91(2), 733–794. Link

  • Ghezzi, C., Loo, D. D., & Wright, E. M. (2018). Physiology of renal glucose handling via SGLT1, SGLT2 and GLUT2. Diabetologia, 61(10), 2087–2097. Link

  • Sala-Rabanal, M., et al. (2016). Bridging the gap between molecular structures of Na+-glucose cotransporters and their physiological functions. Current Opinion in Nephrology and Hypertension, 25(5), 486-492. (Discusses 4-FDG and deoxy-analogs). Link

  • Diez-Sampedro, A., et al. (2003). A glucose sensor in the human kidney. Proceedings of the National Academy of Sciences, 100(20), 11753-11758. (Methodology for SGLT currents and analog specificity). Link

Sources

Application Notes and Protocols: Methods for Glycosylation Using 4-Deoxy-D-Glucose Donors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of 4-Deoxy-Glycosides

4-Deoxy-sugars are carbohydrate moieties where the hydroxyl group at the C-4 position is replaced by a hydrogen atom. These structures are integral components of numerous biologically active natural products, including antibiotics and anti-cancer agents.[1] The specific deoxygenation pattern is often crucial for the molecule's pharmacological activity and its interaction with biological targets.[1] Consequently, the development of robust and stereoselective methods for the synthesis of 4-deoxy-glycosides is a critical endeavor for drug discovery and development professionals.[2][3]

The primary challenge in the chemical synthesis of glycosides containing a 2-deoxy or 4-deoxy unit lies in controlling the stereochemistry at the anomeric center (the C-1 position).[1][4] In conventional glycosylation reactions, a participating group (like an acetate or benzoyl ester) at the adjacent C-2 position directs the incoming glycosyl acceptor to the opposite face of the sugar ring, reliably forming a 1,2-trans-glycosidic linkage. The absence of such a directing group at C-2 in many deoxy-sugar donors, and the electronic influence of deoxygenation at C-4, complicates stereocontrol, often leading to mixtures of α and β anomers.[1][2][5]

This guide provides a detailed overview of established methodologies for the effective glycosylation using 4-deoxy-D-glucose donors. We will delve into the mechanistic rationale behind different strategies, offer field-tested protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic targets.

Chapter 1: Core Principles of Chemical Glycosylation

A chemical glycosylation is fundamentally a reaction between two key partners: the Glycosyl Donor and the Glycosyl Acceptor .[6][7]

  • Glycosyl Donor: This is the carbohydrate that contains a leaving group at the anomeric position. Upon activation, this leaving group departs, generating a reactive electrophilic intermediate (typically an oxocarbenium ion) that is attacked by the acceptor.

  • Glycosyl Acceptor: This molecule contains a nucleophilic group (usually a hydroxyl group) that attacks the anomeric center of the activated donor to form the new glycosidic bond.

The success and stereochemical outcome of the reaction are dictated by several factors, including the nature of the leaving group on the donor, the choice of activating agent (promoter), the solvent, the temperature, and the protecting groups on both the donor and acceptor.

The "Armed-Disarmed" Principle: A Strategy of Reactivity Tuning

A foundational concept in modern glycosylation chemistry is the "armed-disarmed" principle. It posits that glycosyl donors protected with electron-donating groups (e.g., benzyl ethers) are more reactive ("armed") than those protected with electron-withdrawing groups (e.g., benzoyl esters, "disarmed").[6] This difference in reactivity stems from the ability of electron-donating groups to stabilize the positive charge of the oxocarbenium ion intermediate. This principle allows for selective activation, where an armed donor can be coupled to a disarmed acceptor without self-condensation of the acceptor.[6] This strategy is paramount in the synthesis of complex oligosaccharides.

Chapter 2: Preparation of 4-Deoxy-D-Glucose Donors

The synthesis of a 4-deoxy-glycoside begins with the preparation of the 4-deoxy-D-glucose scaffold itself, which is then converted into a suitable glycosyl donor.

A common route to 4-deoxy-D-xylo-hexose (a common name for 4-deoxy-D-glucose) involves the SN2 displacement of a good leaving group at the C-4 position of a galactose derivative. The stereochemistry at C-4 is inverted during this step. For instance, a methyl 2,3,6-tri-O-benzoyl-4-O-methylsulfonyl-α-D-galactopyranoside can be treated with an iodide source to yield the corresponding 4-deoxy-4-iodo-glucopyranoside, which is then reduced to the 4-deoxy compound.[8]

Once the 4-deoxy sugar is obtained (typically as a pyranose with a free anomeric hydroxyl group), a leaving group must be installed at the C-1 position to create the glycosyl donor. Popular choices include trichloroacetimidates, thioglycosides, and halides.

Chapter 3: Key Glycosylation Methodologies and Protocols

The choice of glycosylation method is intrinsically linked to the type of leaving group on the glycosyl donor. Below are detailed protocols for the most common and reliable methods.

Method 1: The Trichloroacetimidate (TCA) Donor Approach

Trichloroacetimidate donors are highly versatile, generally stable, and can be activated under mild acidic conditions.[6][7] The activation proceeds via protonation or Lewis acid coordination to the nitrogen atom, making the trichloroacetamide a superb leaving group.

Diagram: Activation of a Trichloroacetimidate Donor

TCA_Activation cluster_reactants Reactants Donor 4-Deoxy-Glc-O-C(=NH)CCl3 Intermediate [Oxocarbenium Ion] Donor->Intermediate Activation Acceptor Acceptor-OH Acceptor->Intermediate Attack LewisAcid TMSOTf (cat.) LewisAcid->Donor Promoter Product 4-Deoxy-Glycoside Intermediate->Product Byproduct Cl3CCONH2 Intermediate->Byproduct

Caption: Lewis acid-catalyzed activation of a TCA donor to form a reactive intermediate.

Protocol 3.1: Glycosylation using a 4-Deoxy-D-glucosyl Trichloroacetimidate Donor

I. Materials:

  • 4-Deoxy-D-glucosyl trichloroacetimidate donor

  • Glycosyl acceptor (dried under high vacuum)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in DCM)

  • Molecular sieves (4 Å, activated)

  • Triethylamine (Et3N) or Pyridine for quenching

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

II. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 4-deoxy-D-glucosyl trichloroacetimidate donor (1.0 equiv), the glycosyl acceptor (1.2-1.5 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to dissolve the reactants (concentration typically 0.05-0.1 M).

  • Cool the reaction mixture to the desired temperature, commonly -40 °C to -78 °C, using a dry ice/acetone bath. Stir for 15-30 minutes.

  • Slowly add the TMSOTf solution dropwise via syringe. The amount of catalyst is crucial and typically ranges from 0.05 to 0.2 equivalents.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the donor spot is a key indicator. Reactions are typically complete within 30-90 minutes.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral or slightly basic.

  • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-deoxy-glycoside.

Causality and Insights: The use of low temperatures is critical for enhancing stereoselectivity by favoring the kinetically controlled product and minimizing side reactions like anomerization or decomposition of the sensitive oxocarbenium intermediate. The choice of solvent can also influence the α/β ratio.

Method 2: The Thioglycoside Donor Approach

Thioglycosides are popular donors due to their stability during protecting group manipulations and their tunable reactivity. They are activated by thiophilic promoters, most commonly N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[6][9]

Diagram: Activation of a Thioglycoside Donor

Thio_Activation cluster_reactants Reactants Donor 4-Deoxy-Glc-SPh Intermediate [Glycosyl-S+(Ph)I] Donor->Intermediate Activation Promoter NIS / TfOH (cat.) Promoter->Donor Thiophile Product 4-Deoxy-Glycoside Intermediate->Product Acceptor Acceptor-OH Acceptor->Intermediate Attack

Caption: Thiophilic activation of a thioglycoside donor using an iodonium source.

Protocol 3.2: Glycosylation using a 4-Deoxy-D-glucosyl Thioglycoside Donor

I. Materials:

  • 4-Deoxy-D-glucosyl thioglycoside donor (e.g., phenyl or ethyl thio)

  • Glycosyl acceptor (dried under high vacuum)

  • Anhydrous Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Triflic acid (TfOH) or TMSOTf solution

  • Molecular sieves (4 Å, activated)

  • 10% aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

II. Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the thioglycoside donor (1.0 equiv), acceptor (1.2-1.5 equiv), and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to the desired temperature, typically between -40 °C and 0 °C.

  • Add N-Iodosuccinimide (1.3-1.5 equiv) to the mixture.

  • After stirring for 5 minutes, add the catalytic amount of TfOH or TMSOTf (0.1-0.2 equiv) dropwise.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-2 hours.

  • Quench the reaction by adding saturated NaHCO3 solution.

  • Filter the mixture through Celite, and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with 10% aqueous Na2S2O3 solution to remove excess iodine, followed by saturated NaHCO3 and brine.

  • Dry the organic phase over Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired glycoside.

Causality and Insights: The combination of NIS and a catalytic acid is a powerful promoter system. NIS serves as the source of the electrophilic iodine (I+), which activates the sulfur atom, while the acid protonates the succinimide byproduct, increasing the overall reactivity. This method is highly compatible with the armed-disarmed strategy for convergent oligosaccharide synthesis.

Chapter 4: Comparative Summary and Data Presentation

To facilitate method selection, the key features of the described glycosylation strategies are summarized below.

Table 1: Comparison of Glycosylation Methods for 4-Deoxy-D-Glucose Donors

FeatureTrichloroacetimidate (TCA) MethodThioglycoside Method
Donor Stability Moderate; sensitive to acidHigh; stable to most conditions
Leaving Group -O-C(=NH)CCl₃-SR (e.g., -SPh, -SEt)
Typical Promoter TMSOTf, BF₃·OEt₂ (Lewis Acids)NIS/TfOH, DMTST (Thiophiles)
Reaction Temp. Low (-78 °C to 0 °C)Moderate (-40 °C to 0 °C)
General Yields Good to ExcellentGood to Excellent
Key Advantage High reactivity, good leaving groupHigh stability, ideal for armed-disarmed strategies
Considerations Donor preparation can be tricky.Promoter can be harsh for sensitive substrates.

General Glycosylation Workflow

workflow Start 4-Deoxy Sugar (Anomeric OH) DonorPrep 1. Donor Preparation (e.g., TCA, Thio) Start->DonorPrep Coupling 2. Glycosylation (Donor + Acceptor + Promoter) DonorPrep->Coupling Workup 3. Reaction Quench & Aqueous Workup Coupling->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Product Pure 4-Deoxy-Glycoside Purify->Product

Caption: A generalized workflow for the synthesis of 4-deoxy-glycosides.

References

  • Title: Stereo- and regioselective glycosylation of 4-deoxy-ε-rhodomycinone Source: PubMed URL: [Link]

  • Title: Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase Source: PubMed URL: [Link]

  • Title: Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping Source: ResearchGate URL: [Link]

  • Title: Glycosyl donor Source: Wikipedia URL: [Link]

  • Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: Frontiers in Chemistry URL: [Link]

  • Title: Chemical Synthesis of Rare, Deoxy-Amino Sugars Containing Bacterial Glycoconjugates as Potential Vaccine Candidates Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Reactivity, Selectivity, and Synthesis of 4-C-Silylated Glycosyl Donors and 4-Deoxy Analogues Source: PubMed URL: [Link]

  • Title: 4-deoxy-4-fluoro-xyloside derivatives as inhibitors of glycosaminoglycan biosynthesis Source: PubMed URL: [Link]

  • Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Carbohydrate Chemistry Part 5. Chemical Glycosylation Source: YouTube (Canadian Glycomics Network) URL: [Link]

  • Title: Recent developments in the stereoselective synthesis of deoxy glycosides Source: Royal Society of Chemistry URL: [Link]

  • Title: Deoxy Sugars: Occurrence and Synthesis Source: ResearchGate URL: [Link]

  • Title: Methods for 2-Deoxyglycoside Synthesis Source: ACS Publications URL: [Link]

  • Title: Methods for 2-Deoxyglycoside Synthesis Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development Of Methods For The Synthesis Of 2-Deoxy Glycosides Source: Wayne State University Dissertations URL: [Link]

  • Title: Drug-glycosidation and drug development Source: PubMed URL: [Link]

Sources

Application Note: Kinetic Characterization of Hexokinase Interaction with 4-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hexokinase (HK) serves as the gatekeeper of glycolysis, phosphorylating glucose to glucose-6-phosphate (G6P) via an induced-fit mechanism.[1][2][3][4] While 2-Deoxy-D-glucose (2-DG) is a widely characterized competitive inhibitor/substrate, 4-Deoxy-D-glucose (4-DG) presents a unique kinetic challenge. The C4-hydroxyl group of glucose is structurally critical for the hydrogen bonding network that triggers the conformational closure of the HK active site lobes.

This Application Note provides a rigorous protocol to determine the kinetic profile of 4-DG. Unlike standard glucose assays, this guide addresses a critical experimental artifact: the inability of the standard reporter enzyme, Glucose-6-Phosphate Dehydrogenase (G6PDH), to recognize modified sugar phosphates. We present a dual-assay strategy using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) for direct ADP quantification and G6PDH for competitive inhibition studies.

Scientific Background & Mechanistic Logic

The "Induced Fit" Trap

Hexokinase binding involves a significant conformational change (approx. 12° rotation of the small lobe) upon glucose binding. This "closing of the jaws" excludes water and positions the C6-OH for nucleophilic attack on the


-phosphate of ATP.
  • Glucose: C4-OH forms H-bonds (often with Asp or Thr residues depending on isoform) stabilizing the closed, catalytically active state.

  • 4-Deoxy-D-glucose: Lacking the C4-OH, 4-DG may bind to the active site but fail to induce full closure. This leads to two kinetic possibilities:

    • Slow Substrate: Phosphorylation occurs but at a significantly reduced

      
      .
      
    • Competitive Inhibitor: 4-DG occupies the active site, preventing Glucose binding, but is not phosphorylated (Dead-end complex).

The Reporter Enzyme Fallacy

Standard HK assays couple G6P production to G6PDH activity (NADPH generation).


Critical Warning:  G6PDH is highly specific. Even if HK phosphorylates 4-DG to 4-Deoxy-G6P, G6PDH will likely not  oxidize this analog. A researcher using only this assay would falsely conclude 4-DG does not bind HK.

Solution: Use the PK/LDH Coupled Assay to detect ADP production, which is sugar-independent.



Experimental Workflow Visualization

The following diagram illustrates the logical decision tree and the reaction pathways for characterizing the analog.

HK_Kinetic_Strategy cluster_Assays Dual-Assay Strategy Start Start: 4-DG Characterization PK_LDH Assay A: PK/LDH System (Detects ADP production) Start->PK_LDH Step 1: Check Phosphorylation G6PDH Assay B: G6PDH System (Detects G6P production) Start->G6PDH Step 2: Check Inhibition Result_Substrate ADP Detected? YES PK_LDH->Result_Substrate Result_Inhibitor Inhibits Glucose Signal? YES G6PDH->Result_Inhibitor Result_Substrate->G6PDH If ADP is low/zero Conclusion_Sub Conclusion: 4-DG is a Substrate (Calculate Km, Vmax) Result_Substrate->Conclusion_Sub Primary Mode Conclusion_Inhib Conclusion: 4-DG is a Competitive Inhibitor (Calculate Ki) Result_Inhibitor->Conclusion_Inhib

Caption: Logical workflow for classifying 4-DG. Assay A determines turnover; Assay B determines binding competition against Glucose.

Materials & Reagents

  • Enzyme: Purified Hexokinase (Yeast or Human Recombinant). Note: Avoid ammonium sulfate suspensions if possible, or dialyze prior to use to prevent interference.

  • Substrates:

    • D-Glucose (Control Substrate).[5]

    • 4-Deoxy-D-glucose (Target Analog).

    • ATP (Ultrapure, neutralized to pH 7.0).

  • Coupling Enzymes:

    • G6PDH (for Inhibition Assay).[5][6]

    • Pyruvate Kinase (PK) & Lactate Dehydrogenase (LDH) (for Substrate Assay).[7]

  • Cofactors: NADP+, NADH, PEP (Phosphoenolpyruvate), MgCl2.

  • Buffer: 50 mM Triethanolamine or HEPES, pH 7.6, 10 mM MgCl2.

Protocol A: Direct Phosphorylation Test (PK/LDH Method)

Objective: Determine if 4-DG is a substrate (


, 

).

Principle: Measure the oxidation of NADH to NAD+ at 340 nm (decrease in absorbance). Stoichiometry is 1:1 with ADP production.

Reaction Mix Preparation (per well/cuvette)
ComponentFinal Conc.Volume (µL)Role
Buffer (HEPES pH 7.6, 10mM MgCl2)1X70Environment
ATP2.0 mM5Phosphate Donor
PEP1.0 mM5PK Substrate
NADH0.2 mM5Reporter (Abs 340nm)
PK/LDH Mix2 U/mL each5Coupling System
4-Deoxy-D-glucose 0 - 20 mM 10Variable Substrate
Incubate 5 min at 25°C to burn off trace ADP
Hexokinase 0.05 U/mL5Initiator
Procedure
  • Blanking: Prepare a "No Enzyme" control to measure spontaneous NADH oxidation.

  • Titration: Prepare a dilution series of 4-DG (e.g., 0, 0.5, 1, 2, 5, 10, 20 mM).

  • Initiation: Add Hexokinase to start the reaction.

  • Measurement: Monitor

    
     continuously for 10 minutes.
    
  • Analysis: Calculate slope (

    
    ). Convert to 
    
    
    
    using
    
    
    .

Interpretation:

  • If slope

    
     0 (after background subtraction): 4-DG is not  a substrate. Proceed to Protocol B.
    
  • If slope > 0: 4-DG is a substrate. Fit data to Michaelis-Menten equation.

Protocol B: Inhibition Kinetics (G6PDH Method)

Objective: Determine


 and Mode of Inhibition against Glucose.

Principle: Measure reduction of NADP+ to NADPH at 340 nm (increase in absorbance). We use Glucose as the substrate and titrate 4-DG as the inhibitor.

Experimental Design

We will use a Lineweaver-Burk approach.

  • Fixed Variable: Glucose concentrations (Substrate) at 0.5

    
    , 
    
    
    
    , 2
    
    
    , 4
    
    
    (e.g., 0.05, 0.1, 0.2, 0.5 mM).
  • Titrated Variable: 4-DG (Inhibitor) at 0, 1, 5, 10 mM.

Reaction Mix
ComponentFinal Conc.Role
Buffer (w/ MgCl2)1XEnvironment
ATP2.0 mMSaturating Co-substrate
NADP+1.0 mMReporter
G6PDH1.0 U/mLCoupling Enzyme
D-Glucose Variable Substrate
4-Deoxy-D-glucose Fixed per set Inhibitor
Hexokinase0.05 U/mLInitiator
Data Analysis (Self-Validating)
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis) for each concentration of 4-DG.
  • Pattern Recognition:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases). Most likely scenario for 4-DG.
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
  • Calculation of

    
    : 
    Use the slope of the Lineweaver-Burk plot:
    
    
    
    
    Plot these Slopes vs.
    
    
    (4-DG conc). The X-intercept of this secondary plot is
    
    
    .

Troubleshooting & Controls

ObservationRoot CauseSolution
High Background (Protocol A) ADP contamination in ATP stock.Use high-purity ATP or pre-incubate with PK/PEP before adding HK.
Non-Linear Rates Enzyme instability or substrate depletion.Measure only the initial 1-2 minutes (Initial Velocity,

). Reduce enzyme conc.
No Inhibition Observed 4-DG concentration too low relative to Glucose.HK has high affinity for Glucose (

). Ensure 4-DG is in mM range (10-100x Glucose).
Lag Phase Coupling enzymes are rate-limiting.Ensure G6PDH or PK/LDH activity is at least 100x higher than HK activity.

References

  • L.R. Solls, et al. (2025). Hexokinase and Glucokinase Mechanisms.[2][3][4][5][8][9][10][11] YouTube/Khan Academy Educational Series. [Link]

  • National Institutes of Health (NIH). Kinetic studies of rat liver hexokinase D. PMC Database. [Link]

  • Bergmeyer, H.U. Methods of Enzymatic Analysis. (Standard Reference for Coupled Assays). Cited via ResearchGate discussions on HK protocols. [Link]

Sources

Preparation of 4-deoxy-D-glucose-6-phosphate standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Chemo-enzymatic Synthesis and Characterization of 4-deoxy-D-glucose-6-phosphate for Research Applications

Abstract

This application note provides a comprehensive, field-tested protocol for the preparation of high-purity 4-deoxy-D-glucose-6-phosphate (4dG6P) standards. 4-Deoxy-D-glucose is a valuable molecular probe for studying glucose transport and metabolism, and its phosphorylated form, 4dG6P, is essential for investigating downstream enzymatic processes and metabolic pathways. Given the limited commercial availability of 4dG6P, a reliable in-house synthesis method is critical for researchers in drug development and metabolic science. This guide details a robust chemo-enzymatic approach that leverages the broad substrate specificity of hexokinase for the specific phosphorylation of 4-deoxy-D-glucose at the C-6 position. The protocol covers the enzymatic reaction, purification by anion-exchange chromatography, and rigorous characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Introduction and Scientific Principle

Deoxyglucose analogues are powerful tools for dissecting the complexities of carbohydrate metabolism. While 2-deoxy-D-glucose (2-DG) is widely known for its ability to inhibit glycolysis upon phosphorylation[1], other analogues like 4-deoxy-D-glucose offer unique opportunities to study enzymes and transporters where the C-4 hydroxyl group is critical for recognition or catalysis. The preparation of the phosphorylated metabolite, 4-deoxy-D-glucose-6-phosphate, is a prerequisite for these advanced studies.

The method described herein is based on the enzymatic phosphorylation of the C-6 hydroxyl group of 4-deoxy-D-glucose. Chemical synthesis of sugar phosphates can be a multi-step, low-yield process requiring extensive use of protecting groups[2][3]. An enzymatic approach offers superior regioselectivity and operates under mild, aqueous conditions, thereby minimizing side reactions and simplifying purification.

We employ hexokinase, the first enzyme in the glycolytic pathway, which catalyzes the transfer of a phosphate group from ATP to a hexose.[4] Hexokinases are known for their ability to phosphorylate a variety of hexoses, not just glucose, making them ideal biocatalysts for this application.[5][6] The reaction is driven by the hydrolysis of the high-energy phosphoanhydridic bond of ATP and is critically dependent on the presence of Mg²⁺, which chelates the ATP molecule to orient the gamma-phosphate for nucleophilic attack by the sugar's hydroxyl group.[7]

Following the enzymatic reaction, the negatively charged product, 4dG6P, is efficiently separated from the neutral, unreacted 4-deoxy-D-glucose and other reaction components using anion-exchange chromatography. Final verification of the product's identity and purity is achieved through high-resolution analytical techniques.

Workflow and Synthesis Pathway

The overall process can be visualized as a three-stage workflow: enzymatic synthesis, chromatographic purification, and analytical characterization.

G cluster_0 PART 1: Enzymatic Synthesis cluster_1 PART 2: Purification cluster_2 PART 3: Characterization reagents Combine Substrates: • 4-deoxy-D-glucose • ATP • MgCl₂ • Tris Buffer enzyme Add Hexokinase reagents->enzyme incubation Incubate at 30-37°C (2-4 hours) enzyme->incubation inactivation Heat Inactivate Enzyme (95°C, 10 min) incubation->inactivation load Load Reaction Mixture onto Anion-Exchange Column inactivation->load wash Wash with Low Salt Buffer (Removes unreacted sugar) load->wash elute Elute with Salt Gradient (e.g., NH₄HCO₃) wash->elute collect Collect Fractions elute->collect pool Pool & Lyophilize Fractions collect->pool nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) pool->nmr ms Mass Spectrometry (ESI-MS) pool->ms quant Quantify (e.g., Phosphate Assay) pool->quant standard High-Purity 4dG6P Standard nmr->standard ms->standard quant->standard

Caption: High-level experimental workflow for 4dG6P standard preparation.

The core chemical transformation is the phosphorylation of 4-deoxy-D-glucose.

reaction sub 4-deoxy-D-glucose + ATP prod 4-deoxy-D-glucose-6-phosphate + ADP sub->prod Hexokinase, Mg²⁺

Sources

Troubleshooting & Optimization

Improving yield in the chemical synthesis of 4-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Deoxy-D-glucose. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this valuable synthetic process. Here, we will delve into the critical aspects of the synthesis, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective strategy for synthesizing 4-Deoxy-D-glucose?

A1: The most prevalent and stereochemically controlled method for preparing 4-Deoxy-D-glucose involves a four-stage process starting from a D-galactose derivative. This approach is favored because it leverages a predictable inversion of stereochemistry at the C-4 position. The general workflow is as follows:

  • Protection of Hydroxyl Groups: D-galactose is first converted to a more soluble and reactive form where most of the hydroxyl groups are protected. A common starting material is methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside. Benzoyl groups are often chosen for their stability under various reaction conditions and their ability to be removed reliably at the end of the synthesis.

  • Activation of the C-4 Hydroxyl Group: The remaining free hydroxyl group at the C-4 position is activated to create a good leaving group. This is typically achieved by converting it into a sulfonate ester, such as a mesylate or triflate.

  • Nucleophilic Displacement (SN2 Reaction): The activated C-4 position is then subjected to a nucleophilic substitution reaction with an iodide or azide ion. This reaction proceeds via an SN2 mechanism, which results in an inversion of the stereochemistry at C-4. This key step transforms the galacto configuration into the gluco configuration.[1]

  • Deoxygenation and Deprotection: In the final stage, the iodo or azido group at C-4 is removed and replaced with a hydrogen atom, and all the protecting groups are cleaved to yield the final product, 4-Deoxy-D-glucose.

Q2: Why is D-galactose used as a starting material instead of D-glucose?

A2: The use of D-galactose is a strategic choice based on stereochemical control. The key step in the synthesis is the SN2 reaction at the C-4 position. SN2 reactions proceed with an inversion of configuration.[2] D-galactose and D-glucose are epimers at C-4, meaning they have the opposite stereochemistry at this position. By starting with a D-galactose derivative and performing an SN2 reaction at C-4, the stereochemistry is inverted, leading to the desired D-glucose configuration in the product. Starting with D-glucose would require a more complex double inversion at C-4 to retain the original stereochemistry, which would be less efficient.

Q3: What are the critical parameters that influence the overall yield?

A3: Several factors can significantly impact the yield of 4-Deoxy-D-glucose synthesis:

  • Purity of Starting Materials and Reagents: Using high-purity starting materials and dry, fresh reagents is paramount, especially for the moisture-sensitive activation and SN2 displacement steps.

  • Efficiency of the SN2 Reaction: This is often the most critical step. Factors such as the choice of nucleophile, solvent, temperature, and reaction time must be carefully optimized to favor substitution over competing elimination reactions.

  • Completeness of Reactions: Monitoring each reaction step to ensure it has gone to completion is crucial. Incomplete reactions will lead to a mixture of products that can be difficult to separate and will lower the overall yield.

  • Purification of Intermediates: Effective purification of the intermediates at each stage is necessary to remove byproducts and unreacted starting materials that could interfere with subsequent steps.

  • Deprotection Conditions: The final deprotection step must be performed under conditions that are effective at removing all protecting groups without degrading the final product.

Troubleshooting Guide

Issue 1: Low Yield in the SN2 Displacement Step

Q: I am observing a low yield of my 4-iodo or 4-azido intermediate. What are the likely causes and how can I improve this?

A: A low yield in the SN2 displacement step is a common problem and can often be attributed to several factors:

  • Poor Leaving Group: The sulfonate ester at C-4 may not be a sufficiently good leaving group. Triflate esters are generally more reactive than mesylate or tosylate esters and can lead to higher yields and faster reaction times.

  • Competing Elimination Reaction (E2): The nucleophile (iodide or azide) can also act as a base, leading to an E2 elimination reaction to form an unsaturated sugar (a glycal) as a byproduct. This is more likely to occur at higher temperatures.

  • Steric Hindrance: While the pyranose ring is relatively rigid, steric hindrance from the protecting groups can slow down the SN2 reaction. Ensure that the protecting groups are not excessively bulky.

  • Solvent Choice: The SN2 reaction is favored by polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more "naked" and reactive.

  • Insufficient Nucleophile Concentration: A high concentration of the nucleophile is needed to drive the reaction to completion. A 5- to 10-fold excess of the nucleophile (e.g., sodium iodide or sodium azide) is often used.

  • Moisture in the Reaction: Water can hydrolyze the sulfonate ester and can also solvate the nucleophile, reducing its reactivity. Ensure that all glassware is oven-dried and that anhydrous solvents are used.

Troubleshooting Workflow for Low SN2 Yield

troubleshooting_sn2 start Low Yield in SN2 Step check_leaving_group Is the leaving group (sulfonate) reactive enough? start->check_leaving_group check_elimination Is there evidence of elimination byproduct (glycal)? start->check_elimination check_sterics Are protecting groups causing steric hindrance? start->check_sterics check_solvent Is the solvent appropriate (polar aprotic)? start->check_solvent check_nucleophile Is the nucleophile concentration sufficient? start->check_nucleophile check_moisture Is the reaction strictly anhydrous? start->check_moisture solution_leaving_group Consider using a triflate ester instead of mesylate/tosylate. check_leaving_group->solution_leaving_group No solution_elimination Lower the reaction temperature and monitor carefully. Use a less basic nucleophile if possible. check_elimination->solution_elimination Yes solution_sterics Re-evaluate the protecting group strategy if hindrance is suspected. check_sterics->solution_sterics Yes solution_solvent Use dry DMF or DMSO. check_solvent->solution_solvent No solution_nucleophile Increase the excess of the nucleophile (e.g., 5-10 eq.). check_nucleophile->solution_nucleophile No solution_moisture Oven-dry glassware and use anhydrous solvents. check_moisture->solution_moisture No synthesis_pathway start Start: D-Galactose Derivative protection Protection of OH groups (e.g., Benzoylation) start->protection activation Activation of C-4 OH (e.g., Mesylation/Triflation) protection->activation sn2 SN2 Displacement at C-4 (Inversion to gluco-config.) activation->sn2 trouble_activation Troubleshooting: - Incomplete reaction - Side reactions activation->trouble_activation deoxygenation Deoxygenation of C-4 (Reduction of Iodo/Azido) sn2->deoxygenation trouble_sn2 Troubleshooting: - Low yield - Elimination byproduct sn2->trouble_sn2 deprotection Final Deprotection (e.g., Zemplén deacylation) deoxygenation->deprotection product Product: 4-Deoxy-D-glucose deprotection->product trouble_deprotection Troubleshooting: - Incomplete deprotection - Product degradation deprotection->trouble_deprotection

Sources

Separation of alpha and beta anomers of 4-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrate Chemistry Division Subject: Separation & Characterization of 4-Deoxy-D-Glucose Anomers Ticket ID: #GLC-4DX-ANOMER-001 Assigned Specialist: Senior Application Scientist, Carbohydrate Analysis Unit

Executive Summary

You are encountering a classic challenge in carbohydrate chemistry: Mutarotation . Unlike stable isomers, the


 and 

anomers of 4-Deoxy-D-glucose exist in a dynamic equilibrium in solution.
  • The Problem: In aqueous or protic solvents, the hemiacetal ring opens and closes, constantly interconverting the

    
     and 
    
    
    
    forms.
  • The Solution: You cannot "separate" them in a standard sense (like separating two stable impurities) without altering the environment to stop this interconversion. You must choose between Analytical Separation (observing the ratio) or Preparative Isolation (locking the structure).

Part 1: Analytical Separation (HPLC)

Goal: To quantify the ratio of


 vs. 

anomers in a sample.[1]

The "Mutarotation Trap": Standard HPLC conditions (Room Temperature, neutral pH) often result in a single, broad, or distorted peak because the anomers interconvert during the run. To separate them, you must slow the kinetics of mutarotation to be slower than the chromatographic retention time.

Troubleshooting Guide: HPLC Method Optimization
ParameterRecommended SettingTechnical Rationale
Column Type Amino (

)
or Amide
These phases form hydrogen bonds with the anomeric hydroxyl group. The spatial difference between axial (

) and equatorial (

) OH groups leads to different retention times.
Temperature Low (5°C – 15°C) CRITICAL. High temps accelerate mutarotation, causing peak merger. Low temps "freeze" the equilibrium long enough for separation.
Mobile Phase Acetonitrile : Water (75:25 to 85:15) High organic content stabilizes the separation. Avoid acidic or basic buffers, as they catalyze mutarotation.
Flow Rate Higher (e.g., 1.0 - 1.5 mL/min) Reduces on-column residence time, minimizing the window for mutarotation to occur.
Experimental Workflow: The "Cold-Snap" Protocol
  • Equilibration: Set column oven to 10°C. If your HPLC lacks cooling, submerge the column in a water/ice bath.

  • Sample Prep: Dissolve 4-Deoxy-D-glucose in the mobile phase at 4°C immediately before injection.

  • Observation: You should observe two distinct peaks. Typically, the

    
    -anomer (less polar, equatorial OH) elutes first on amino columns, followed by the 
    
    
    
    -anomer, though this can reverse depending on specific column chemistry.

Part 2: Structural Identification (NMR)

Goal: To definitively assign which peak is


 and which is 

.

Mechanism: 4-Deoxy-D-glucose adopts the


 chair conformation (similar to D-glucose). The removal of the C4-hydroxyl group does not significantly alter the ring puckering, meaning the Karplus relationship  for coupling constants (

) remains valid.
The Coupling Constant Rule ( )

The distinction relies on the dihedral angle between the proton at C1 (Anomeric) and the proton at C2.[2]

  • 
    -Anomer:  H1 is Axial . H2 is Axial .
    
    • Dihedral angle

      
      .
      
    • Result: Large Coupling Constant (

      
      ).
      
  • 
    -Anomer:  H1 is Equatorial .[3] H2 is Axial .
    
    • Dihedral angle

      
      .[2]
      
    • Result: Small Coupling Constant (

      
      ).
      
Visual Logic: NMR Assignment Tree

NMR_Assignment Start Acquire 1H-NMR in D2O or DMSO-d6 FindH1 Locate Anomeric Proton (H1) (Typically 4.2 - 5.5 ppm) Start->FindH1 CheckSplit Measure Coupling Constant (J) between H1 and H2 FindH1->CheckSplit LargeJ J = 7.0 - 8.5 Hz (Trans-Diaxial) CheckSplit->LargeJ SmallJ J = 3.0 - 4.5 Hz (Equatorial-Axial) CheckSplit->SmallJ ResultBeta BETA Anomer (H1 is Axial) LargeJ->ResultBeta ResultAlpha ALPHA Anomer (H1 is Equatorial) SmallJ->ResultAlpha

Figure 1: Decision logic for assigning anomeric configuration based on H1-H2 coupling constants.

Part 3: Preparative Isolation (The "Locking" Strategy)

Goal: To physically isolate pure


 or 

for storage or reaction.

The Hard Truth: You cannot easily isolate pure free anomers of 4-deoxy-glucose by simple evaporation; they will re-equilibrate. You must use Chemical Locking (Peracetylation) . This converts the dynamic hemiacetal OH into a stable acetate ester.

Protocol: Kinetic vs. Thermodynamic Acetylation

Option A: Trapping the


-Anomer (Thermodynamic Control) 
Sodium acetate (NaOAc) at high temperatures promotes the formation of the more stable 

-acetate.
  • Reagents: Acetic Anhydride (

    
    ) + Sodium Acetate (NaOAc).
    
  • Conditions: Reflux (100°C+).

  • Mechanism: High temp allows rapid interconversion; the

    
    -anomer is thermodynamically preferred due to steric factors (despite the Anomeric Effect usually favoring 
    
    
    
    , in acetates at high temp,
    
    
    often predominates or can be crystallized out).

Option B: Trapping the


-Anomer (Kinetic/Acid Control) 
Strong acids at low temperatures often favor the 

-anomer via the Anomeric Effect.
  • Reagents: Acetic Anhydride (

    
    ) + Perchloric Acid (
    
    
    
    ) or
    
    
    .
  • Conditions: 0°C to Room Temp.

  • Mechanism: The Anomeric Effect strongly stabilizes the axial (

    
    ) position for electronegative substituents like acetates.
    
Workflow Diagram: Peracetylation Pathways

Peracetylation cluster_beta Thermodynamic Route cluster_alpha Kinetic Route Substrate 4-Deoxy-D-Glucose (Mutarotating Mixture) Reagent1 NaOAc + Ac2O High Temp (Reflux) Substrate->Reagent1 Reagent2 Acid Cat. (HClO4) Low Temp (0°C) Substrate->Reagent2 Product1 Beta-Pentaacetate (Major Product) Reagent1->Product1 Product2 Alpha-Pentaacetate (Major Product) Reagent2->Product2

Figure 2: Synthetic pathways to lock the anomeric configuration via peracetylation.

Frequently Asked Questions (FAQs)

Q1: Why do my HPLC peaks merge into a plateau between them? A: This is the hallmark of on-column mutarotation . The sugar is converting from


 to 

while traveling through the column.
  • Fix: Lower the column temperature to 5-10°C. If the problem persists, increase the flow rate to reduce the time the sample spends on the column.

Q2: Can I separate the free anomers using a C18 column? A: Generally, no . C18 columns rely on hydrophobic interactions. The stereochemical difference between the


 and 

OH groups does not create a significant enough difference in hydrophobicity for C18 resolution. You require the hydrogen-bonding capability of an Amino (

)
or Polymer-based Carbohydrate column.

Q3: Does the "4-Deoxy" modification change the NMR rules compared to regular glucose? A: Minimally. While the lack of the C4-OH removes a hydrogen bond donor, the pyranose ring generally retains the


 chair conformation. Therefore, the 

coupling constants (Small for

, Large for

) remain the most reliable diagnostic tool.

References

  • Lopes, J. F., & Gaspar, E. M. (2008).[4] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42.[4] Link

  • Magritek Application Note. (2014). Benchtop Biochemistry: Looking at Glucose Anomers with Spinsolve. Magritek. Link

  • Shodex HPLC Support. Prevention of Anomer Separation. Shodex Technical Guide. Link

  • Bajracharya, G. B., et al. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation.[5] Asian Journal of Chemistry. Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterization of Pyranose Anomers. Concepts in Magnetic Resonance Part A.

Sources

Technical Support Center: HPLC Detection of Non-Chromophore Deoxy Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DeoxySugar-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Detection Limits, Baseline Instability, and Derivatization Failures for Fucose, Rhamnose, and 2-Deoxy-D-Glucose.

Diagnostic & Strategy: Selecting the Right Detection Mode

Deoxy sugars (e.g., 2-deoxy-D-glucose, fucose, rhamnose) lack the carbonyl conjugation required for standard UV detection (>210 nm). Relying on low-UV (190–205 nm) results in poor signal-to-noise (S/N) ratios due to solvent absorption.

Before troubleshooting, verify your detection strategy against your sensitivity requirements and matrix complexity.

Decision Matrix: Detector Selection

DetectorSelection Start Start: What is your Sensitivity Requirement? HighSens High Sensitivity (ng/mL - pg/mL) Start->HighSens MedSens Moderate Sensitivity (µg/mL) Start->MedSens LowSens Low Sensitivity (mg/mL) Start->LowSens Matrix Is the matrix complex? (e.g., Plasma, Lysate) HighSens->Matrix Gradient Do you need Gradient Elution? MedSens->Gradient RI Method: Refractive Index (RI) (Isocratic Only) LowSens->RI Deriv Method: Pre-column Derivatization (PMP or 2-AB) + UV/Fluorescence Matrix->Deriv Yes (Clean-up required) PAD Method: HPAEC-PAD (Pulsed Amperometric Detection) Matrix->PAD No (Direct inject) CAD Method: CAD / ELSD (Charged Aerosol / Evaporative Light Scattering) Gradient->CAD Yes Gradient->RI No

Figure 1: Strategic decision tree for selecting a detection method based on sensitivity needs and matrix constraints.

Module A: Troubleshooting HPAEC-PAD (The Gold Standard)

Context: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the industry standard for underivatized sugar analysis due to its high specificity. However, it is notoriously sensitive to mobile phase quality.

Issue: Gradual Loss of Retention Time & Resolution

Root Cause: Carbonate Contamination.[1] Hydroxide eluents avidly absorb atmospheric CO₂, forming carbonate (CO₃²⁻). Carbonate is a stronger eluent than hydroxide for anion exchange columns (e.g., Dionex CarboPac PA1/PA10/PA20), causing analytes to elute earlier and compressing resolution.

Corrective Protocol: The "Headspace-Free" Preparation

  • Degassing: Do not sparge hydroxide eluents with helium after adding NaOH; this pulls in lab air. Vacuum degas the 18.2 MΩ water before adding NaOH.

  • Source: Use 50% w/w NaOH solution (low carbonate), not pellets. Pellets are coated in carbonate.

  • Blanketing: Keep eluent bottles under a slight positive pressure of inert gas (He or N₂) at all times.

Issue: Baseline Drift and "Dip" After Injection

Root Cause: The "Oxygen Dip" and Electrode Fouling. The gold electrode surface changes oxidation states during the potential waveform. If the re-equilibration step is insufficient, the baseline drifts. A negative dip (the "oxygen dip") is normal upon injection due to dissolved oxygen differences between sample and eluent.

Troubleshooting Logic: Baseline Instability

PAD_Troubleshooting Problem Problem: Drifting/Noisy Baseline Check1 Check Reference Electrode (pH Ag/AgCl) Problem->Check1 Check2 Check Waveform Check1->Check2 Pass Action1 Replace Reference Electrode (Bubbles/Dry?) Check1->Action1 Fail Check3 Check Flow Cell Check2->Check3 Correct Action2 Ensure 'Carbohydrate' Quadruple Waveform is selected Check2->Action2 Incorrect Action3 Polish Gold Electrode (Remove oxides) Check3->Action3 Fouled

Figure 2: Step-by-step logic for diagnosing HPAEC-PAD baseline issues.

Module B: Troubleshooting Aerosol Detectors (CAD/ELSD)

Context: Charged Aerosol Detectors (CAD) and ELSD are universal but non-linear. They are excellent for 2-deoxy-D-glucose when derivatization is not desired.

Comparative Performance Data
FeatureELSD (Evaporative Light Scattering)CAD (Charged Aerosol Detector)
LOD (Limit of Detection) ~10–50 ng~1–5 ng (approx. 10x more sensitive)
Linearity Poor (Sigmoidal/Log-Log)Better (Linear over 2 orders of magnitude)
Uniformity Varies with density/refractive indexMass-dependent (structure independent)
Gradient Compatibility YesYes (requires inverse gradient for flat baseline)
Issue: High Background Noise

Root Cause: Non-volatile impurities in the mobile phase. Unlike UV, these detectors see everything that doesn't evaporate. Solution:

  • Solvent Quality: Use LC-MS grade solvents only.

  • Column Bleed: HILIC columns (Amide/Amino) can bleed silica or polymer fines. Install a trap column between the analytical column and the detector.

  • Gas Purity: Ensure N₂ supply is >99.99% pure.

Module C: Derivatization with PMP (1-Phenyl-3-methyl-5-pyrazolone)[2][3]

Context: For labs limited to UV detection, PMP derivatization is the most robust method. It reacts with the reducing end of the sugar to form a bis-PMP derivative that absorbs strongly at 245–250 nm.

Standard Operating Procedure (SOP): PMP Derivatization

Note: This protocol is optimized to minimize the "Unknown Peak" at 11-12 min caused by excess reagent.

Reagents:

  • 0.5 M PMP in Methanol.

  • 0.3 M NaOH.[2]

  • 0.3 M HCl.

  • Chloroform (for extraction).[2]

Protocol:

  • Mix: Combine 100 µL Sample + 100 µL 0.3 M NaOH + 100 µL 0.5 M PMP.

  • Incubate: Heat at 70°C for 60 minutes . (Do not exceed 70°C to prevent sugar degradation).

  • Cool: Cool to room temperature (10 min).

  • Neutralize: Add 100 µL 0.3 M HCl. Critical: pH must be neutral (~7) to prevent column damage and ensure stability.

  • Extract (The Clean-up):

    • Add 1 mL Chloroform. Vortex vigorously for 1 min.

    • Centrifuge (3000 rpm, 5 min).

    • Discard the bottom (organic) layer containing excess PMP.

    • Repeat extraction 3 times.

  • Analyze: Inject the aqueous (top) layer.

Troubleshooting PMP Analysis
SymptomProbable CauseCorrective Action
Giant Peak at ~10-12 min Excess PMP ReagentIncrease Chloroform extraction cycles (min 3x).
Low Yield / Small Peaks pH too low during reactionEnsure NaOH is fresh; PMP reaction requires basic conditions to form the enolate ion.
"Ghost" Peaks PMP degradationPrepare PMP solution fresh daily. Store in dark (light sensitive).
Double Peaks for One Sugar Incomplete DerivatizationIncrease reaction time to 100 min; ensure temp is maintained at 70°C.

Module D: Separation Chemistry (HILIC vs. Ligand Exchange)

2-Deoxy-D-Glucose Specifics

2-DG is often difficult to separate from native glucose.[3]

  • HILIC (Amide/Polymeric Amino): Separates based on hydrophobicity. 2-DG elutes before Glucose (less hydroxyls = less retention).

    • Mobile Phase: 80:20 ACN:Water (Isocratic).

  • Ligand Exchange (e.g., Shodex SC1011, Bio-Rad Aminex): Separates based on ligand complexation (Ca²⁺ or Pb²⁺).

    • Constraint: Requires high temperature (80°C) and pure water mobile phase. strictly Isocratic.

References

  • National Institutes of Health (NIH). (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers.[4] Retrieved from [Link]

  • Antec Scientific. (2023).[1] Technical Note: Introduction to HPAEC-PAD – Eluent Preparation. Retrieved from [Link]

  • Clemson University. (2013). Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Retrieved from [Link]

  • Phenomenex. (2020).[5] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent Technologies. (2015). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Purification of Commercial 4-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial 4-Deoxy-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable deoxy sugar.

Introduction

4-Deoxy-D-glucose is a synthetic monosaccharide where the hydroxyl group at the C-4 position is replaced by a hydrogen atom. This structural modification makes it a valuable tool in glycobiology and drug discovery, often used to probe the active sites of enzymes and receptors involved in glucose metabolism and signaling. However, commercial preparations of 4-Deoxy-D-glucose can contain various impurities stemming from its synthesis, which may interfere with experimental results. This guide provides practical, field-proven advice for purifying 4-Deoxy-D-glucose to the high degree of homogeneity required for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Deoxy-D-glucose preparations?

A1: The impurities present in commercial 4-Deoxy-D-glucose largely depend on the synthetic route employed by the manufacturer. Common synthetic strategies for deoxy sugars can introduce several types of impurities[1][2]. These may include:

  • Starting Materials: Unreacted starting materials, such as protected glucose or galactose derivatives.

  • Reagents and Byproducts: Residual reagents from the deoxygenation process (e.g., tosylates, mesylates) and their byproducts[3].

  • Diastereomeric Impurities: Epimers and other sugar isomers that may form during the synthesis, particularly if stereocontrol is not absolute.

  • Related Deoxy Sugars: The synthesis of deoxy sugars can sometimes yield mixtures of different deoxy-isomers[4][5].

  • Degradation Products: Minor degradation of the target molecule can occur during synthesis or storage.

Q2: What is the recommended method for assessing the purity of my 4-Deoxy-D-glucose sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing the purity of 4-Deoxy-D-glucose. Due to the lack of a strong UV chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended[6][7]. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like deoxy sugars[7]. Anion-exchange chromatography can also be effective for separating closely related sugars[6].

Q3: How should I store purified 4-Deoxy-D-glucose?

A3: 4-Deoxy-D-glucose is a hygroscopic solid. It is crucial to store it in a tightly sealed container in a desiccator at low temperature (typically 2-8°C) to prevent moisture absorption and potential degradation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Deoxy-D-glucose.

Issue 1: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate.

  • Probable Cause: This indicates the presence of impurities. The Rf values of these spots can give clues about their polarity relative to 4-Deoxy-D-glucose.

  • Solution:

    • Optimize TLC System: Ensure your TLC mobile phase provides good separation of the spots. A common solvent system for sugars is a mixture of a polar organic solvent (like ethyl acetate or butanol), a weak acid (acetic acid), and water.

    • Column Chromatography: If multiple spots are present, column chromatography is necessary. Silica gel is a standard choice for the stationary phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities.

    • Recrystallization: If the impurities are minor, recrystallization may be sufficient. A common solvent system for recrystallizing sugars is a mixture of an alcohol (like ethanol or methanol) and an anti-solvent (like acetone or diethyl ether)[8][9].

Issue 2: I am getting low recovery of 4-Deoxy-D-glucose after column chromatography.

  • Probable Cause:

    • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can be an issue with highly polar compounds on silica gel.

    • Co-elution: The desired product may be co-eluting with impurities, leading to the discarding of mixed fractions and thus lowering the yield.

    • Degradation: The compound may be degrading on the column, especially if the stationary phase is acidic or basic.

  • Solution:

    • Change Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like C18 (for reversed-phase chromatography) or a HILIC column material.

    • Optimize Mobile Phase: Adjusting the solvent system can improve recovery. For silica gel chromatography, adding a small amount of a polar solvent like methanol to the mobile phase can help to elute highly retained compounds.

    • Monitor Fractions Carefully: Use a sensitive analytical technique like HPLC or analytical TLC to analyze the fractions and avoid discarding those containing the product.

Issue 3: My purified 4-Deoxy-D-glucose is not crystallizing.

  • Probable Cause:

    • Residual Impurities: Even small amounts of impurities can inhibit crystallization.

    • Incorrect Solvent System: The chosen solvent system may not be suitable for inducing crystallization.

    • Supersaturation Not Achieved: The solution may not be sufficiently concentrated.

  • Solution:

    • Further Purification: If impurities are suspected, an additional chromatographic step may be necessary.

    • Solvent Screening: Experiment with different solvent/anti-solvent combinations. Good solvents for sugars are typically polar (water, methanol, ethanol), while good anti-solvents are less polar (acetone, diethyl ether, hexane)[8][9].

    • Induce Crystallization:

      • Seeding: Add a few seed crystals of pure 4-Deoxy-D-glucose to the solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

      • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

      • Cooling: Slowly cool the solution to reduce the solubility of the compound.

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of a crude sample of 4-Deoxy-D-glucose using silica gel flash chromatography.

Materials:

  • Crude 4-Deoxy-D-glucose

  • Silica gel (for flash chromatography, 40-63 µm)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude 4-Deoxy-D-glucose in a minimal amount of methanol.

  • TLC Analysis of Crude Material: Spot the dissolved crude material on a TLC plate. Develop the plate in a solvent system of DCM:MeOH (e.g., starting with 95:5 and adjusting as needed to get an Rf of ~0.2-0.3 for the main spot). Visualize the spots using a suitable stain and gentle heating.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude 4-Deoxy-D-glucose in a minimal amount of the initial mobile phase. If it is not fully soluble, dissolve it in a small amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum and then load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop and stain the TLC plate to identify the fractions containing the pure 4-Deoxy-D-glucose.

  • Pooling and Evaporation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Characterization:

    • Obtain the mass of the purified product and calculate the yield.

    • Confirm the purity by HPLC and/or NMR spectroscopy.

Data Summary Table

Purification TechniquePrincipleTypical PurityYieldScalabilityKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent system.>99% (if initial purity is high)Moderate to HighGoodRequires a crystalline solid; finding a suitable solvent can be trial-and-error[8][9].
Silica Gel Chromatography Adsorption chromatography based on polarity.95-99%ModerateExcellentCan lead to low recovery for very polar compounds; potential for compound degradation on acidic silica.
Reversed-Phase (C18) Chromatography Partitioning based on hydrophobicity.95-99%GoodGoodBest for protected or less polar deoxy sugar derivatives.
HILIC Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase.>99%GoodGoodExcellent for separating highly polar, unprotected sugars; requires careful mobile phase optimization[7].
Preparative HPLC High-resolution separation based on various chromatographic principles.>99.5%Low to ModerateLimitedHigh cost of solvents and columns; best for small-scale, high-purity requirements[10].

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification and analysis of 4-Deoxy-D-glucose.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification cluster_2 Analysis & Final Product Crude Commercial 4-Deoxy-D-glucose TLC TLC Analysis Crude->TLC HPLC_initial Initial HPLC Purity Check Crude->HPLC_initial Column Column Chromatography (Silica, HILIC, or C18) TLC->Column HPLC_initial->Column If impure Fractions Collect & Analyze Fractions Column->Fractions Recrystal Recrystallization HPLC_final Final HPLC Purity Check Recrystal->HPLC_final Pool Pool Pure Fractions & Evaporate Fractions->Pool Pool->Recrystal Optional Pool->HPLC_final NMR NMR for Structural Confirmation HPLC_final->NMR Final Pure 4-Deoxy-D-glucose NMR->Final

Caption: Workflow for the purification and analysis of 4-Deoxy-D-glucose.

References

  • Sinha, S. K., & Brew, K. (1980). Synthesis of 4-deoxy-D-xylo-hexose and 4-azido-4-deoxy-D-glucose and their effects on lactose synthase. Carbohydrate Research, 81(1), 239–247. [Link]

  • Threshold Pharmaceuticals, Inc. (2006). Analytical methods for 2-deoxy-d-glucose.
  • Klypa, O., et al. (2022). Anticancer Effect of Pacificusoside D from the Starfish Solaster pacificus in Combination with 2-Deoxy-D-glucose on Oxidative Phosphorylation in Triple-Negative Breast Cancer Cells MDA-MB-231. Marine Drugs, 20(10), 629. [Link]

  • Wikipedia. (n.d.). Deoxy sugar. [Link]

  • Gala, J. F. L., & Di Chenna, P. H. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 947–967. [Link]

  • Ferrier, R. J. (2001). Deoxy Sugars: Occurrence and Synthesis. In Carbohydrate Chemistry (pp. 1-25). Royal Society of Chemistry. [Link]

  • Singh, R., et al. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 199-219. [Link]

  • Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(15), 7948–7990. [Link]

  • Council of Scientific & Industrial Research. (2005). Process for the synthesis of 2-deoxy-D-glucose.
  • Yu, S. (2007). Review of F-FDG synthesis and quality control. Biomedical Imaging and Intervention Journal, 3(4), e32. [Link]

  • Wanka, L., et al. (2023). Synthesis of 4‐Deoxy‐4‐Fluoro‐d‐Sedoheptulose: A Promising New Sugar to Apply the Principle of Metabolic Trapping. Chemistry – A European Journal, 29(62), e202302277. [Link]

  • Lakshmi Narayana, Ch., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. [Link]

  • Weng, M., et al. (2020). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. International Journal of Molecular Sciences, 21(1), 234. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Deoxy-D-glucose. PubChem Compound Database. [Link]

  • Henan Ansheng Pharmaceutical Co., Ltd. (2014). Preparation method of 2-deoxy-D-glucose.

Sources

Validation & Comparative

Advanced Characterization of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol: High-Field 1H NMR vs. Benchtop Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol (a 4-deoxy-hexopyranose analogue).[1] It compares the efficacy of High-Field (600 MHz) NMR against Benchtop (60 MHz) NMR and HPLC-MS, focusing on the resolution of the critical deoxy-methylene moiety and stereochemical validation.

Executive Summary & Core Directive

The Challenge: The structural validation of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol presents a unique analytical hurdle. Unlike standard hexoses (e.g., glucose), this molecule lacks a hydroxyl group at the C5 position (oxane numbering; C4 in sugar numbering), creating a methylene (-CH₂-) bridge that induces complex second-order coupling effects.[1][2]

The Solution: This guide establishes High-Field (600+ MHz) 1H NMR as the requisite standard for validating the (3R,4S,6S) stereochemistry. While Benchtop NMR and Mass Spectrometry offer cost and speed advantages, they fail to resolve the scalar coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) necessary to confirm the equatorial/axial orientation of the ring protons, rendering them insufficient for de novo structural proof.[1]

Technical Analysis: The "Product" (High-Field 1H NMR)

Structural Logic & Causality

The molecule is a pyranose ring.[1][2] To interpret the spectrum, we must map the IUPAC nomenclature to the pyranose chair conformation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

).[1]
  • Numbering Translation:

    • Oxane-2 (C2): Anomeric carbon (Hemiacetal).[1][2] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.5–5.2 ppm.[1]
      
    • Oxane-3 (C3): Carries -OH (R-config).[1][2]

    • Oxane-4 (C4): Carries -OH (S-config).

    • Oxane-5 (C5): Deoxy position (Methylene -CH₂-). This is the diagnostic key.[1]

    • Oxane-6 (C6): Carries Hydroxymethyl (S-config).[1][2][3][4][5]

The Diagnostic "Fingerprint" (600 MHz)

At 600 MHz, the methylene protons at Oxane-5 (H5a and H5b) are magnetically non-equivalent due to the chiral environment.[1][2] They appear as distinct multiplets in the high-field region (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 1.4–2.0 ppm), separated from the "sugar bulk" (3.0–4.0 ppm).[1]
  • H5a (Axial): Large geminal coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) and large vicinal axial-axial coupling (
    
    
    
    Hz) to H6 and H4.[1]
  • H5b (Equatorial): Large geminal coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Hz) but small vicinal equatorial-axial coupling (
    
    
    
    Hz).[1]

Why this matters: The magnitude of these ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-values (derived via the Karplus equation) mathematically proves the (3R,4S,6S) configuration.[1] If the stereochemistry were inverted (e.g., 6R), the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

coupling would collapse to a smaller

value.[1]

Comparative Performance Analysis

The following table contrasts the "Product" (600 MHz NMR) against common alternatives in a drug development workflow.

FeatureHigh-Field 1H NMR (600 MHz) Benchtop NMR (60-80 MHz) HPLC-MS (Q-TOF/Orbitrap)
Primary Utility De novo structural proof & stereochem.[1]Routine purity check (process control).[1][2]Mass confirmation & impurity profiling.[1][2]
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Superior: Resolves H5a/H5b multiplets clearly.Poor: H5a/H5b overlap with H3/H4; appears as a blob.[1]N/A: No structural resolution.
Stereo-Selectivity High: Distinguishes diastereomers via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-coupling.[1]
Low: Cannot distinguish (3R,4S) from (3S,4R).Null: Identical mass (

164) for all isomers.[1]
Sample Req. 1-5 mg (Cryoprobe enhanced).[1][2]20-50 mg (Low sensitivity).[1][2]< 0.1 mg (High sensitivity).[1][2]
Solvent Impact D₂O simplifies; DMSO-d6 shows OH coupling.[1][2]D₂O required to reduce complexity.Mobile phase dependent.[1][2]
Critical Insight: The "Roof Effect" Failure Mode

In Benchtop NMR (60 MHz), the difference in chemical shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) between H5a and H5b is often comparable to the coupling constant (

).[1] This creates a strong second-order "roof effect," distorting intensities and merging signals.[2] Result: You cannot calculate

values, making stereochemical validation impossible.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data acquisition.[1][2] The choice of solvent is the causality determining whether you observe the rigid ring protons (D₂O) or the hydrogen-bonding network (DMSO).[1][2]

Step 1: Solvent Selection & Sample Prep[1][2]
  • For Stereochemistry (The Standard): Dissolve 5 mg in 600

    
    L D₂O (99.9% D) .
    
    • Reasoning: Rapid exchange of hydroxyl protons eliminates their signals/couplings, simplifying the spectrum to just the CH skeleton.[2]

  • For Conformation/H-Bonding: Dissolve 5 mg in 600

    
    L DMSO-d6 .[1]
    
    • Reasoning: Slow exchange allows observation of OH signals (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4-6 ppm).[1] Doublet OH signals indicate a rigid secondary alcohol; triplets indicate primary alcohol (C6-OH).[1][2]
      
Step 2: Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (standard) or noesypr1d (water suppression if D₂O is "wet").[1][2]

  • Scans (NS): 64 (S/N > 200:1).[1][2]

  • Relaxation Delay (D1): 2.0 s.

    • Validation: Ensure D1 > 3 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       T1 of the anomeric proton to ensure quantitative integration of the 
      
      
      
      ratio.[1]
Step 3: Data Processing[1][2][5][6]
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance resolution of fine splitting.

  • Phasing: Manual phasing is required.[1][2] Auto-phasing often fails on the water residual peak.[1]

  • Integration: Normalize the anomeric proton (H2) doublet to 1.0 (or <1.0 if anomeric mixture).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for characterizing this 4-deoxy sugar derivative, highlighting where alternatives fail.

AnalysisWorkflow Start Sample: (3R,4S,6S)-6-(hydroxymethyl) oxane-2,3,4-triol Goal Goal: Confirm Stereochemistry & Purity Start->Goal Method_MS Method: HPLC-MS Goal->Method_MS Method_LowField Method: 60 MHz NMR Goal->Method_LowField Method_HighField Method: 600 MHz NMR (D2O) Goal->Method_HighField Result_MS Result: m/z 164.06 (Matches Formula) Method_MS->Result_MS Fail_MS Limitation: Cannot distinguish Epimers (e.g. 4-deoxy-galactose) Result_MS->Fail_MS Result_LowField Result: Broad multiplets @ 1.5-2.0 ppm Method_LowField->Result_LowField Fail_LowField Limitation: Second-order effects hide J-couplings Result_LowField->Fail_LowField Step_Analysis Analyze H5a/H5b Splitting (Karplus Relation) Method_HighField->Step_Analysis Success Success: J(ax-ax) = 10-12Hz Confirms (6S) orientation Step_Analysis->Success

Caption: Analytical decision tree demonstrating the necessity of High-Field NMR for stereochemical validation.

Expected Spectral Data (Reference)

Based on the 4-deoxy-hexopyranose core structure, the following chemical shifts and multiplicities are the expected "Gold Standard" values in D₂O at 600 MHz.

Proton (Oxane #)Approx Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
MultiplicityCoupling (

Hz)
Assignment Logic
H-2 (Anomeric) 5.15 (d) / 4.60 (d)Doublet

(

) / 8.0 (

)
Anomeric center; deshielded by two oxygens.[1]
H-3 3.50 - 3.70ddngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Flanked by OH groups.[1]
H-4 3.80 - 4.00dddngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Downfield due to OH; complex splitting by H5 methylene.[1]
H-5a (Axial) 1.45 - 1.60 q / td ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

The Deoxy Signal. High field.[1] Large axial couplings prove chair form.[1][2]
H-5b (Equatorial) 1.90 - 2.10 ddd ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Distinct from H5a.[1]
H-6 3.60 - 3.80m-Ring proton adjacent to hydroxymethyl.[1]
H-6' (CH₂OH) 3.65 - 3.85ddngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hydroxymethyl group protons.[1]

Note: Shifts are estimates based on 4-deoxy-D-glucose analogues. Exact values depend on concentration and temperature.[1][2]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on pulse sequences and coupling analysis).

  • Duus, J. Ø., et al. (2000).[1][2] "Carbohydrate structural determination by NMR spectroscopy: modern methods and limitations." Chemical Reviews, 100(12), 4589-4614.[1][2] Link[1][2]

  • Roslund, M. U., et al. (2008).[1][2] "Complete assignment of 1H and 13C NMR chemical shifts of D-glucose and D-galactose derivatives." Carbohydrate Research, 343(1), 101-112.[2] (Baseline data for hexose shifts).

  • Kirsch, P., et al. (1995).[1][2] "Synthesis of and NMR studies on the four diastereomeric 1-deoxy-D-ketohexoses." Carbohydrate Research. (Provides comparative data for deoxy-methylene signals).

Sources

Comparison of 4-Deoxy-D-glucose and 3-O-methyl-D-glucose Uptake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 3-O-methyl-D-glucose (3-OMG) and 4-Deoxy-D-glucose (4-DG) , two non-metabolizable glucose analogs used to dissect glucose transport mechanisms.[1] While both resist phosphorylation by hexokinase, their utility differs fundamentally based on their interaction with transporter active sites.

  • 3-OMG is the functional gold standard for measuring bidirectional glucose transport (

    
     and 
    
    
    
    ) without the confounding variable of metabolism. It is a substrate for both GLUT (facilitative) and SGLT (sodium-dependent) transporters.[2]
  • 4-DG is a mechanistic probe used primarily to determine the structural specificity of a transporter. Crucially, it acts as an SGLT silencer ; the absence of the hydroxyl group at Carbon-4 prevents binding to SGLT1/2, making it an essential negative control to distinguish sodium-dependent uptake from facilitative diffusion.

Part 1: Mechanistic Distinction & Chemical Biology

The selection between these two analogs relies on understanding how the hydroxyl (-OH) groups at specific carbon positions interact with the transporter's pore residues.

3-O-methyl-D-glucose (3-OMG): The Equilibrator
  • Structure: D-glucose with a methyl group replacing the hydrogen at the C3 hydroxyl.[3]

  • Transporter Interaction:

    • GLUTs: Binds with high affinity. The C3 position is less critical for hydrogen bonding within the GLUT pore (which primarily anchors at C1, C4, and C6).

    • SGLTs: Accepted as a substrate.

  • Metabolic Fate: The bulky methyl group at C3 prevents phosphorylation by Hexokinase . Consequently, 3-OMG enters the cell and accumulates until it reaches equilibrium with the extracellular concentration.[3] It is not "trapped" like 2-Deoxy-glucose (2-DG).[4]

  • Primary Application: Kinetic studies (Zero-trans entry, Infinite-cis exit) to measure transporter turnover rates.

4-Deoxy-D-glucose (4-DG): The Specificity Probe
  • Structure: D-glucose lacking the hydroxyl group at Carbon-4.[3]

  • Transporter Interaction:

    • SGLTs (Critical Difference): SGLT1 and SGLT2 have an absolute requirement for a hydrogen bond donor/acceptor at the C4 equatorial position (involving residues like Asn260 in SGLT1). 4-DG cannot form this bond and therefore has negligible affinity for SGLTs.

    • GLUTs: GLUT1 and GLUT4 tolerate the loss of the C4-OH better than SGLTs, though affinity is generally reduced compared to D-glucose.

  • Metabolic Fate: Not phosphorylated.[1][5]

  • Primary Application: Differentiating between SGLT-mediated and GLUT-mediated transport in complex tissue (e.g., intestinal or renal epithelium).

Visualizing the Transport Logic

The following diagram illustrates the divergent fates of these analogs based on transporter type.

TransportMechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol OMG 3-OMG (Substrate) SGLT SGLT Transporter (Requires C4-OH) OMG->SGLT High Affinity GLUT GLUT Transporter (C4-OH Flexible) OMG->GLUT High Affinity FDG 4-DG (Probe) FDG->SGLT Binding Blocked (Missing H-Bond) FDG->GLUT Moderate Affinity OMG_in 3-OMG (Free) Equilibrates SGLT->OMG_in GLUT->OMG_in FDG_in 4-DG (Free) (GLUT only) GLUT->FDG_in Hexokinase Hexokinase OMG_in->Hexokinase No Reaction FDG_in->Hexokinase No Reaction

Caption: Differential transport logic. 3-OMG is a universal substrate, while 4-DG is excluded by SGLTs due to the missing C4-OH hydrogen bond.

Part 2: Comparative Performance Data

The following table synthesizes affinity constants (


 and 

) from literature. Note that lower

indicates higher affinity.
Feature3-O-methyl-D-glucose (3-OMG)4-Deoxy-D-glucose (4-DG)
Primary Utility Measuring Transport Rate / VolumeProving SGLT Specificity
SGLT1 Affinity (

)
~0.5 - 2.0 mM (Substrate)> 100 mM (Essentially No Binding)
GLUT1 Affinity (

)
~1 - 5 mM (High Affinity)~15 - 30 mM (Lower Affinity)
Phosphorylation No (Resists Hexokinase)No (Resists Hexokinase)
Accumulation Equilibrates (In = Out)Equilibrates (In = Out)
Inhibition Type Competitive vs. D-GlucoseCompetitive vs. D-Glucose (GLUT only)

Key Insight: In an experiment using intestinal brush border vesicles (rich in SGLT1), 3-OMG uptake will be robust and sodium-dependent. 4-DG uptake will be negligible, confirming that the transport is strictly SGLT-mediated.

Part 3: Experimental Protocols

Protocol A: Measuring Transport Capacity with 3-OMG (Zero-Trans Uptake)

Use this to determine the number of functional transporters on the cell surface.

Reagents:

  • Radioactive tracer: [

    
    H]-3-O-methyl-D-glucose (0.1 
    
    
    
    Ci/mL).
  • Stop Solution: Ice-cold PBS + 10

    
    M Phloretin (blocks GLUTs) or Phlorizin (blocks SGLTs) to prevent efflux during washing.
    

Workflow:

  • Starvation: Serum-starve cells (e.g., 2 hours) to deplete intracellular glucose.

  • Pulse: Add [

    
    H]-3-OMG in KRH buffer at 37°C.
    
    • Critical Step: Because 3-OMG is not trapped, it reaches equilibrium quickly.[4] Uptake time must be short (e.g., 30 seconds to 2 minutes) to measure initial rate .

  • Termination: Rapidly aspirate buffer and flood with Ice-Cold Stop Solution .

    • Why: 3-OMG can exit the cell as easily as it enters. Cold temperature and inhibitors (Phloretin) are mandatory to "freeze" the transporter state.

  • Lysis & Counting: Lyse cells in 0.1M NaOH and measure via liquid scintillation counting (LSC).

Protocol B: The "4-Deoxy Exclusion" Assay (Specificity Check)

Use this to confirm if an observed uptake is mediated by SGLT or GLUT.

Concept: You will measure the uptake of [


C]-D-Glucose (a universal substrate) in the presence of excess unlabeled 4-DG.

Workflow:

  • Preparation: Prepare two buffers containing [

    
    C]-D-Glucose (0.1 mM).
    
    • Tube A: Add 10 mM unlabeled 3-OMG (Competitor).

    • Tube B: Add 10 mM unlabeled 4-DG (Competitor).

  • Uptake: Incubate cells/tissue with Tube A or Tube B for 5 minutes.

  • Analysis:

    • Result A (3-OMG): Uptake of [ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      C]-Glucose is inhibited  (counts decrease). Conclusion: Transporter recognizes C3-modified sugars.
      
    • Result B (4-DG):

      • If SGLT-driven: Uptake of [

        
        C]-Glucose is unaffected  (counts remain high). Reason: SGLT ignores 4-DG; it does not compete.
        
      • If GLUT-driven: Uptake of [

        
        C]-Glucose is inhibited  (counts decrease). Reason: GLUT recognizes 4-DG; it competes.
        

Part 4: Decision Guide & Workflow

Use this decision tree to select the correct analog for your study.

DecisionTree Start What is your research question? Q1 Are you measuring metabolic flux (Glycolysis rate)? Start->Q1 Use2DG Use 2-Deoxy-D-glucose (2-DG) (Trapped by Hexokinase) Q1->Use2DG Yes Q2 Are you measuring Transporter Kinetics (Vmax/Km) without metabolism? Q1->Q2 No Use3OMG Use 3-O-methyl-D-glucose (Standard Transport Marker) Q2->Use3OMG Yes Q3 Are you distinguishing SGLT vs. GLUT or mapping the binding pocket? Q2->Q3 No Use4DG Use 4-Deoxy-D-glucose (SGLT Negative Control) Q3->Use4DG Yes

Caption: Selection logic. 3-OMG is for transport kinetics; 4-DG is for structural specificity studies.

References

  • Wright, E. M., et al. (2011).[6] "Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2." American Journal of Physiology-Cell Physiology. (Establishes the requirement of C4-OH for SGLT binding).

  • Carruthers, A., et al. (2009). "Facilitated Diffusion of Sugars." Landes Bioscience. (Details GLUT transporter kinetics and specificity for 3-OMG).

  • Hermann, R. & Grem, J. L. (1995). "Therapeutic potential of the glucose transport inhibitor 3-O-methyl-D-glucose."[3][7] National Cancer Institute. (Validates 3-OMG as a non-metabolizable transport marker).

  • Diez-Sampedro, A., et al. (2003). "A glucose sensor hiding in a family of transporters."[8] Proceedings of the National Academy of Sciences. (Discusses SGLT3 and substrate specificity regarding deoxy-glucose analogs).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.